Cas no 56715-13-0 ((R)-(+)-Atenolol)

(R)-(+)-Atenolol structure
اسم المنتج:(R)-(+)-Atenolol
كاس عدد:56715-13-0
وسط:C14H22N2O3
ميغاواط:266.336083889008
MDL:MFCD00074917
CID:387336
PubChem ID:180559
(R)-(+)-Atenolol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzeneacetamide,4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- (R)-Atenolol
- (R)-(+)-Atenolol
- 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- Prenormin
- DB06987
- (R)-(+)-Atenolol, 99%
- 56715-13-0
- NCGC00093636-05
- Vasaten
- SCHEMBL18120
- SR-01000075276
- A-142
- (R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- DTXSID0045753
- HMS2235G14
- Prestwick2_000953
- SR-01000075276-1
- Prestwick1_000953
- NCGC00093636-04
- CCG-204241
- 2TN
- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (R)-
- MFCD00074917
- MLS002154070
- SR-01000075276-2
- DTXCID8025753
- AKOS017343045
- NCGC00093636-03
- Prestwick3_000536
- Atenolol, (+)-
- CHEBI:55352
- atenolol-(+/-)
- R-(+)-Atenolol
- GEO-02767
- BPBio1_000607
- BIDD:GT0478
- AB00513974
- Tox21_111211
- (+)-(R)-Atenolol
- AB00513974_06
- MLS001332497
- SPBio_003095
- NCGC00015007-14
- GS-0675
- SMR000326747
- YG132I00WY
- EN300-24409966
- Q27095897
- (+)-Atenolol
- H11709
- ATENOLOL, (R)-
- (R)-(+)-ATENOLOL; (R)-ATENOLOL; (+)-ATENOLOL
- R(+)-Atenolol
- CHEMBL1230004
- 2-[4-({(2R)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
- HY-B2111
- (+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- RS-atenolol
- 2-{4-[(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
- Tox21_111211_1
- MLS001332498
- Lopac0_000146
- BENZENEACETAMIDE, 4-((2R)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
- Prestwick0_000953
- CAS-56715-13-0
- atenolol-(+)
- CS-0020257
- HMS3713L13
- Benzeneacetamide, 4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 2-(4-(2-Hydroxy-3-(Isopropylamino)propoxy)phenyl)ethanamide
- UNII-YG132I00WY
- HMS2096L13
- HMS1570P08
- (R)-(+)-Atenolol;(R)-Atenolol;(+)-Atenolol
- BRD-K68075732-001-03-5
- EU-0100146
- J-200025
- BSPBio_000551
- (R)-(+)-Atenolol?
- BRD-K68075732-001-11-8
-
- MDL: MFCD00074917
- نواة داخلي: InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
- مفتاح Inchi: METKIMKYRPQLGS-GFCCVEGCSA-N
- ابتسامات: CC(NC[C@@H](O)COC1=CC=C(CC(N)=O)C=C1)C
حساب السمة
- نوعية دقيقة: 266.16300
- النظائر كتلة واحدة: 266.163
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 8
- تعقيدات: 263
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.2
- طوبولوجي سطح القطب: 84.6A^2
الخصائص التجريبية
- اللون / الشكل: Yellow solid
- كثيف: 1.125
- نقطة انصهار: 148-152 °C(lit.)
- نقطة الغليان: 508°Cat760mmHg
- نقطة الوميض: 261.1°C
- انكسار: 1.54
- الذوبان: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6.0 mg/mL
- بسا: 84.58000
- لوغب: 1.54330
- ضغط البخار: 0.0±1.4 mmHg at 25°C
- الذوبان: Not available
(R)-(+)-Atenolol أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
تحذير:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - WGK ألمانيا:3
- تعليمات السلامة: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- ظروف التخزين:Please store the product under the recommended condition sin the description
(R)-(+)-Atenolol بيانات الجمارك
- رمز النظام المنسق:2924299090
- بيانات الجمارك:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-(+)-Atenolol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0007L-5 mg |
(R)-(+)-Atenolol |
56715-13-0 | 98.00% | 5mg |
¥1025.00 | 2022-04-26 | |
ChemScence | CS-0020257-10mg |
(R)-(+)-Atenolol |
56715-13-0 | ≥99.0% | 10mg |
$200.0 | 2022-04-27 | |
Enamine | EN300-24409966-0.05g |
2-{4-[(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide |
56715-13-0 | 95% | 0.05g |
$148.0 | 2024-06-19 | |
TRC | A790080-2.5g |
(R)-Atenolol |
56715-13-0 | 2.5g |
$ 1533.00 | 2023-04-19 | ||
1PlusChem | 1P003CRA-10mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 98% | 10mg |
$147.00 | 2025-02-19 | |
Aaron | AR003CZM-1mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 98% | 1mg |
$166.00 | 2025-01-22 | |
1PlusChem | 1P003CRA-1mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 98% | 1mg |
$69.00 | 2025-02-19 | |
eNovation Chemicals LLC | Y1240447-5mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 99% | 5mg |
$270 | 2025-02-26 | |
A2B Chem LLC | AB55702-100mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 99% | 100mg |
$322.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1240447-10mg |
(R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide |
56715-13-0 | 99% | 10mg |
$475 | 2025-02-26 |
(R)-(+)-Atenolol الوثائق ذات الصلة
-
1. Enantiorecognition of a new chiral selector, β-cyclodextrin perphenylcarbamate, as studied by NMR spectroscopy and molecular energy calculationYoshihiro Kuroda,Yoshiyuki Suzuki,Jingyi He,Takahiro Kawabata,Akimasa Shibukawa,Hiroo Wada,Hiroya Fujima,Yasuhiko Go-Oh,Eiji Imai,Terumichi Nakagawa J. Chem. Soc. Perkin Trans. 2 1995 1749
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Joni Agustian,Azlina Harun Kamaruddin,Hassan Y. Aboul-Enein RSC Adv. 2016 6 26077
-
Xiaoru Peng,Mengying Du,Yong Shen,Yu-Xin Ye,Xianglei Kong,Jianqiao Xu,Gangfeng Ouyang Chem. Commun. 2022 58 11867
-
Xiangjing Yang,Takeshi Fukushima,Tomofumi Santa,Hiroshi Homma Analyst 1997 122 1365
56715-13-0 ((R)-(+)-Atenolol) منتجات ذات صلة
- 93379-54-5((S)-Atenolol)
- 29122-68-7(Atenolol)
- 87619-83-8(4,4'-(1-Methylethyl)iminobis(2-hydroxy-3,1-propanediyl)oxybis-benzeneacetamide (Atenolol Impurity F))
- 60966-51-0((1)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide)
- 1693950-28-5(3-{bicyclo2.2.1heptan-2-yloxy}propan-1-amine)
- 866348-00-7((2Z)-2-(3,4-dimethoxybenzenesulfonamido)imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide)
- 956943-57-0((2Z)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
- 14929-11-4(Propane-1,3-diyl bis(2-(4-chlorophenoxy)-2-methylpropanoate))
- 1785763-41-8(2-Chloro-4-fluoro-1-(sulfinylamino)benzene)
- 2172294-68-5(1-ethoxy-2-fluoro-3-(4-methoxyphenyl)benzene)
الموردين الموصى بهم
Amadis Chemical Company Limited
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Shanghai Xinsi New Materials Co., Ltd
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Nantong Boya Environmental Protection Technology Co., Ltd
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